Pyrimidine-2-sulfonyl fluoride
Overview
Description
Scientific Research Applications
Synthesis and Chemical Stability : A sulfur-functionalized aminoacrolein derivative is utilized for the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, including pyrimidines. This demonstrates the chemical reactivity and stability of pyrimidine sulfonyl fluorides (Tucker, Chenard, & Young, 2015).
Precursor in Radiopharmaceutical Synthesis : A pyrimidinyl sulfonamide derivative was synthesized as a precursor for (18F)fluoride chemistry, indicating its potential use in developing positron emission tomography (PET) tracers (Gebhardt & Saluz, 2012).
Electrochemical Fluorination : The electrochemical fluorination of 2-pyrimidyl sulfides, including those with electron-withdrawing groups, has been successfully carried out, highlighting the utility of pyrimidine derivatives in regioselective fluorination reactions (Dawood, Higashiya, Hou, & Fuchigami, 1999).
Potential in Radiolabelling : Sulfonyl fluoride-based compounds, including pyrimidine derivatives, show potential as labeling agents in radiopharmaceutical development, particularly for nucleophilic incorporation of fluorine-18 (Inkster et al., 2012).
Synthesis of Fluorinated Pyrimidines : Research demonstrates the flexible synthesis of pyrimidines with chiral monofluorinated and difluoromethyl side chains, indicating the versatility of pyrimidine-2-sulfonyl fluoride in creating fluorinated compounds (Bannwarth, Valleix, Grée, & Grée, 2009).
Transformation in Nucleoside Synthesis : A novel method transforms the HOCH2 group to FCH2 in the preparation of fluorine-containing pyrimidine acyclic nucleoside phosphonates, further demonstrating the applicability of pyrimidine derivatives in nucleoside synthesis (Pomeisl, Pohl, Holý, & Votruba, 2005).
Formation and Reactions of Derivatives : The formation and reactions of derivatives of simple pyrimidinesulphonic acids, including pyrimidine-2-sulfonyl fluoride, have been explored, highlighting its reactivity with various amines and other chemical groups (Brown & Hoskins, 1972).
properties
IUPAC Name |
pyrimidine-2-sulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2S/c5-10(8,9)4-6-2-1-3-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZIGHBQOOGZAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479242 | |
Record name | Pyrimidine-2-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-2-sulfonyl fluoride | |
CAS RN |
35762-87-9 | |
Record name | Pyrimidine-2-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrimidine-2-sulfonyl Fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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